Oxidative Stability: Reduction of Peroxide Value vs. Native Jojoba Oil
Hydrogenated Jojoba Oil demonstrates a significantly enhanced resistance to oxidation compared to native jojoba oil. The hydrogenation process saturates the carbon-carbon double bonds, the primary sites for oxidative attack. This is quantified by a reduction in peroxide value, a primary indicator of rancidity. Data indicates that the peroxide value of Hydrogenated Jojoba Oil is reduced by more than 85% relative to the native oil [1]. This superior stability is further corroborated by an oxidative stability test, where partially hydrogenated jojoba oil (which shares the saturation chemistry of the fully hydrogenated product) exhibits a pressure drop of only 1 to 20 mm Hg in an accelerated induction period test at 100°C over 20 hours, indicating a very low rate of oxygen consumption [2]. This contrasts with the native oil, which is known to oxidize more readily.
| Evidence Dimension | Oxidative Stability (Peroxide Value Reduction) |
|---|---|
| Target Compound Data | Peroxide value >85% reduction vs. native jojoba oil |
| Comparator Or Baseline | Native Jojoba Oil (baseline for 0% reduction) |
| Quantified Difference | >85% reduction in peroxide value |
| Conditions | Journal of the American Oil Chemists' Society (JAOCS) study context [1] |
Why This Matters
This >85% reduction in peroxide value directly translates to a substantially longer shelf life and a lower risk of rancidity, making it the preferred choice for formulations requiring long-term stability.
- [1] Journal of the American Oil Chemists' Society (JAOCS), cited in: 氢化霍霍巴油 (Hydrogenated Jojoba Oil) comprehensive scientific assessment report. Chengfenmao.com. View Source
- [2] Devitt, M. T., & Rossell, J. B. (1982). U.S. Patent No. 4,356,197. Washington, DC: U.S. Patent and Trademark Office. View Source
